potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate
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Overview
Description
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is a chemical compound with a unique structure that includes a four-membered azetidinone ring and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate typically involves the reaction of 2-[(4-oxoazetidin-2-yl)sulfanyl]acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
2-[(4-oxoazetidin-2-yl)sulfanyl]acetic acid+KOH→potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of beta-lactam antibiotics and other bioactive molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. In materials science, its electronic properties can be exploited in the design of semiconductors or sensors.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]propionate
- Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]butyrate
Uniqueness
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is unique due to its specific combination of a four-membered azetidinone ring and a sulfanylacetate moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
2624141-77-9 |
---|---|
Molecular Formula |
C5H6KNO3S |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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